molecular formula C6H5IN2O3 B14617311 Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide CAS No. 60324-02-9

Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide

Cat. No.: B14617311
CAS No.: 60324-02-9
M. Wt: 280.02 g/mol
InChI Key: KHECDYJFVDZRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of iodine, methyl, nitro, and oxide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide typically involves the nitration of 2-methylpyridine N-oxide followed by iodination. The nitration process can be carried out using a mixture of fuming nitric acid and concentrated sulfuric acid . The iodination step involves the use of iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in substitution reactions where iodine can be replaced by other functional groups .

Properties

CAS No.

60324-02-9

Molecular Formula

C6H5IN2O3

Molecular Weight

280.02 g/mol

IUPAC Name

2-iodo-6-methyl-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H5IN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3

InChI Key

KHECDYJFVDZRFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.